Isorosmanol

Skeletal Muscle Biology Atrophy Diterpenoid Pharmacology

Isorosmanol (CAS 93780-80-4) uniquely suppresses MuRF1 and promotes myotube hypertrophy—an activity absent in rosmanol. Exhibits superior catalytic antioxidant effect with thiols vs. carnosol. Inhibits AChE (65% at 500 µM) and melanin synthesis (matches arbutin). Critical: Substituting rosmanol or carnosol causes experimental failure due to functional divergence. Order ≥98% purity.

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
CAS No. 93780-80-4
Cat. No. B1610377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorosmanol
CAS93780-80-4
Molecular FormulaC20H26O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O
InChIInChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1
InChIKeyUXVPWKDITRJELA-CLWJZODNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isorosmanol (CAS 93780-80-4): A Differentiated Abietane Diterpenoid for Research and Development


Isorosmanol (CAS: 93780-80-4) is a naturally occurring, highly oxidized abietane-type diterpenoid primarily isolated from the aerial parts of Rosmarinus officinalis L. (rosemary) and Salvia officinalis L. (sage) [1][2]. It is characterized by a core 20,7-lactone structure with conserved hydroxyl groups at the C-11 and C-12 positions, features that are critical for its biological activity profile [3]. While sharing a common backbone and potent antioxidant properties with other rosemary diterpenes like carnosol, carnosic acid, and rosmanol, Isorosmanol exhibits unique functional differentiation in specific bioactivity contexts, making it a non-interchangeable candidate for targeted research applications [4].

Why Rosmarinus Diterpenes Are Not Interchangeable: The Case for Isorosmanol


Substituting Isorosmanol with its structurally similar analogs, such as rosmanol or carnosol, is not scientifically justifiable despite their shared diterpenoid backbone and general antioxidant properties. Evidence demonstrates that subtle structural variations lead to significant functional divergence. For instance, while carnosol, rosmanol, and isorosmanol all exhibit antioxidant activity, only carnosol and isorosmanol promote myotube hypertrophy and suppress the E3 ubiquitin ligase MuRF1, an effect absent in rosmanol [1]. Furthermore, Isorosmanol exhibits a superior catalytic antioxidant effect in the presence of thiols compared to carnosol [2]. These findings underscore that procurement decisions based on class-level inference can lead to experimental failure, as specific bioactivities are not conserved across the analog set [3].

Quantifiable Differentiation of Isorosmanol Against Closest Analogs: An Evidence-Based Guide


Isorosmanol vs. Rosmanol: Superior Skeletal Muscle Hypertrophy and MuRF1 Suppression

In a direct comparative study using human skeletal muscle cells, carnosol and isorosmanol, but not rosmanol, were shown to promote myotube hypertrophy and suppress the expression of the E3 ubiquitin ligase MuRF1, a key mediator of muscle atrophy. This represents a critical functional divergence between isomers, despite all three compounds sharing similar antioxidant activity in the same model system [1].

Skeletal Muscle Biology Atrophy Diterpenoid Pharmacology

Isorosmanol vs. Carnosol: Greater Enhancement of Catalytic Antioxidant Activity by Thiols

In an aqueous micellar system modeling lipid oxidation, both carnosol and isorosmanol exhibited enhanced antioxidant capacity in the presence of a cysteine thiol, a property not shared by other diterpene polyphenols. Importantly, isorosmanol demonstrated a greater enhancement effect compared to carnosol under identical conditions [1].

Lipid Oxidation Catalytic Antioxidant Food Chemistry

Isorosmanol: Potent AChE Inhibition (65% at 500 μM) Differentiating from 7a-Methoxyrosmanol

In a study evaluating several phenolic diterpenes from Salvia officinalis, Isorosmanol inhibited acetylcholinesterase (AChE) activity by 65% at a concentration of 500 μM. This activity was superior to that of a closely related analog, 7a-methoxyrosmanol, which showed only 50% inhibition at the same concentration [1].

Neuroscience Acetylcholinesterase Cognitive Decline

Isorosmanol vs. Arbutin: Comparable Melanin Synthesis Inhibition Potency in B16 Cells

Isorosmanol demonstrated melanin-inhibiting activity in B16 melanoma cells that was as potent as that of arbutin, a well-known skin-whitening agent. This positions isorosmanol as a comparable natural alternative to a widely used standard compound in depigmentation research [1].

Dermatology Pigmentation Cosmeceutical Science

Isorosmanol vs. Rosmanol and Dimethylisorosmanol: Unique In Vivo Functional Efficacy in Zebrafish

The functional efficacy of selected diterpenes was evaluated in a zebrafish larvae model. Both carnosol and isorosmanol enhanced locomotor performance. In contrast, the methoxylated analog dimethylisorosmanol showed no effect. This confirms that the structural features of isorosmanol (conserved C-11/C-12 hydroxyl groups) are required for translating in vitro activity to an in vivo functional benefit [1].

In Vivo Pharmacology Zebrafish Model Muscle Function

Optimal Research and Industrial Applications for Isorosmanol Based on Differentiated Evidence


Skeletal Muscle Atrophy and Hypertrophy Research

Isorosmanol is a critical reagent for studying pathways of muscle atrophy and hypertrophy. Unlike the isomer rosmanol, Isorosmanol has been shown to suppress the E3 ubiquitin ligase MuRF1 and promote myotube hypertrophy in human skeletal muscle cells, and this activity translates to enhanced locomotor performance in a zebrafish in vivo model [1]. This makes it an essential tool for researchers investigating muscle wasting conditions, sarcopenia, and the muscle-protective effects of dietary diterpenes.

Investigations into Catalytic Antioxidant Mechanisms in Complex Matrices

For studies focusing on the antioxidant defense of lipid-containing systems (e.g., food emulsions, biological membranes), Isorosmanol is a superior candidate compared to other rosemary diterpenes. It exhibits a unique catalytic antioxidant mechanism in the presence of thiols like cysteine, showing a greater enhancement of activity than its analog carnosol [1]. This makes it a highly relevant compound for exploring synergistic antioxidant interactions and designing more effective natural antioxidant blends.

Cognitive Decline and Cholinergic Signaling Research

Isorosmanol is a potent natural inhibitor of acetylcholinesterase (AChE), demonstrating 65% inhibition at 500 μM, which is superior to the activity of the related analog 7a-methoxyrosmanol (50%) [1]. This validated activity supports its use as a lead compound or reference standard in research programs focused on cholinergic neurotransmission and the development of natural product-derived agents for age-related cognitive decline.

Melanogenesis and Skin Pigmentation Research

In the development of novel skin-whitening or depigmenting agents, Isorosmanol serves as a potent natural alternative to arbutin, with comparable melanin-inhibiting activity in B16 melanoma cells [1]. Its distinct diterpenoid scaffold provides a unique chemical starting point for medicinal chemistry efforts aimed at developing new therapeutics for hyperpigmentation disorders, distinct from the phenolic glycoside structure of arbutin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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